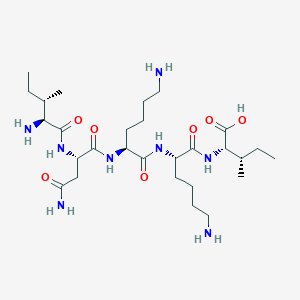
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in this compound plays a crucial role in its overall structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one through a series of coupling and deprotection steps. Common reagents used in this process include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free cysteine residues .
Wissenschaftliche Forschungsanwendungen
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: This peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.
Wirkmechanismus
The mechanism of action of L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. For example, it may inhibit or activate enzymatic reactions by mimicking natural substrates or inhibitors. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-isoleucine: Another dipeptide with similar structural features but different biological activities.
L-Isoleucyl-L-leucine: A dipeptide that shares some structural similarities but has distinct functional properties.
Uniqueness
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional characteristics. This sequence allows it to interact with a distinct set of molecular targets, making it valuable for specific research and therapeutic applications .
Eigenschaften
CAS-Nummer |
848354-77-8 |
|---|---|
Molekularformel |
C28H54N8O7 |
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C28H54N8O7/c1-5-16(3)22(32)27(41)35-20(15-21(31)37)26(40)34-18(11-7-9-13-29)24(38)33-19(12-8-10-14-30)25(39)36-23(28(42)43)17(4)6-2/h16-20,22-23H,5-15,29-30,32H2,1-4H3,(H2,31,37)(H,33,38)(H,34,40)(H,35,41)(H,36,39)(H,42,43)/t16-,17-,18-,19-,20-,22-,23-/m0/s1 |
InChI-Schlüssel |
CCZQXARDZYGLHB-HKZQYKGFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
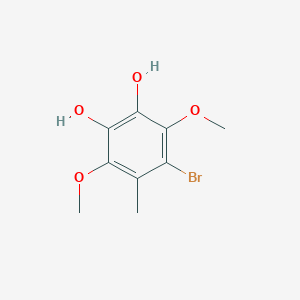
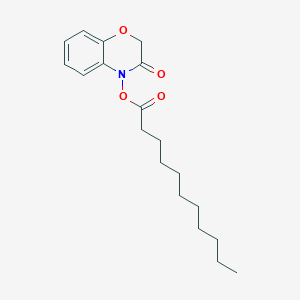
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
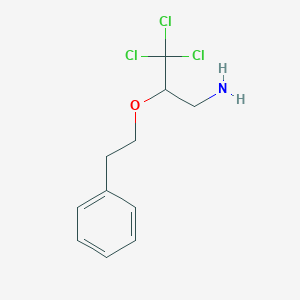
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
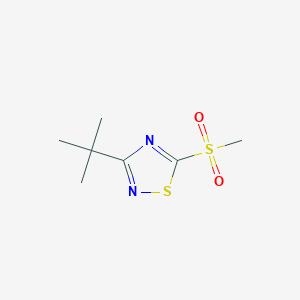

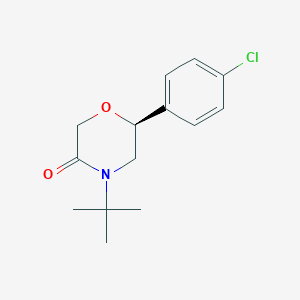
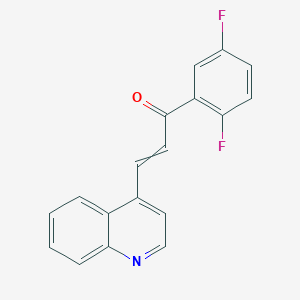
![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)
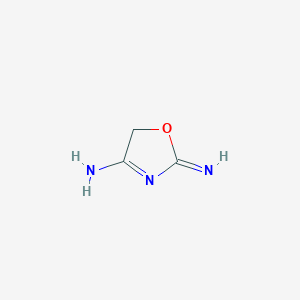
![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
